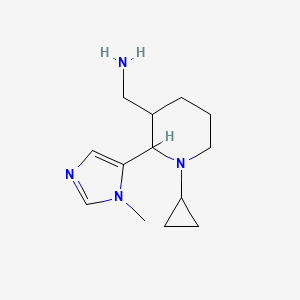

(1-Cyclopropyl-2-(1-methyl-1h-imidazol-5-yl)piperidin-3-yl)methanamine

Description

The compound "(1-Cyclopropyl-2-(1-methyl-1H-imidazol-5-yl)piperidin-3-yl)methanamine" is a piperidine-based molecule featuring a cyclopropyl group at position 1, a 1-methyl-1H-imidazol-5-yl substituent at position 2, and a methanamine moiety at position 3 of the piperidine ring. Its molecular formula is C₁₃H₂₀N₄, with a molecular weight of 263.33 g/mol (exact mass may vary slightly depending on stereochemistry). The methanamine group introduces a basic nitrogen, which may influence solubility and receptor-binding properties.

However, structurally related compounds (e.g., piperidine derivatives with imidazole substituents) are often explored for antimicrobial, anticancer, or central nervous system (CNS) activities .

Properties

Molecular Formula |

C13H22N4 |

|---|---|

Molecular Weight |

234.34 g/mol |

IUPAC Name |

[1-cyclopropyl-2-(3-methylimidazol-4-yl)piperidin-3-yl]methanamine |

InChI |

InChI=1S/C13H22N4/c1-16-9-15-8-12(16)13-10(7-14)3-2-6-17(13)11-4-5-11/h8-11,13H,2-7,14H2,1H3 |

InChI Key |

ZOZIDWDWOURKED-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=NC=C1C2C(CCCN2C3CC3)CN |

Origin of Product |

United States |

Preparation Methods

Key Synthetic Steps

Based on patent literature and recent research findings, the preparation can be summarized in the following stages:

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Synthesis of substituted piperidine intermediate | Starting from piperidine derivatives, regioselective substitution at C-2 and C-3 positions | Use of protecting groups to control substitution |

| 2 | Cyclopropyl group introduction | Cyclopropanation via reaction with cyclopropyl halides or cyclopropanation reagents | Stereochemistry controlled by choice of reagents |

| 3 | Attachment of 1-methyl-1H-imidazol-5-yl group | Nucleophilic substitution or cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) | Methylation of imidazole nitrogen prior to coupling |

| 4 | Introduction of methanamine group | Reductive amination or nucleophilic substitution on suitable leaving groups | Often final step to preserve amine functionality |

Representative Preparation Method from Patent EP4516779A1

A recent European patent (EP4516779A1) filed by Jiangsu Yahong Meditech Co., Ltd. and Asieris Pharmaceuticals describes a method for preparing related heterocyclic compounds with similar piperidine and imidazole motifs. The key aspects include:

- Utilizing substituted piperidine intermediates.

- Employing selective alkylation and amination reactions.

- Using mild conditions to preserve sensitive groups like the imidazole ring.

- Purification by crystallization or chromatography to obtain high-purity products.

This patent emphasizes the importance of controlling reaction conditions to maintain the integrity of the cyclopropyl and imidazole substituents while achieving high yields of the methanamine derivative.

Alternative Synthetic Approaches

Other literature and patent sources describe variations such as:

- Use of cyclopropylamine derivatives as starting materials to build the piperidine ring.

- Stepwise methylation of the imidazole ring after its attachment to the piperidine.

- Employing metal-catalyzed cross-coupling to attach the imidazole substituent.

- Reductive amination using aldehyde precursors to install the methanamine group efficiently.

These methods highlight flexibility in the synthetic design, allowing optimization for scale-up and purity.

Analytical Data and Characterization

Typical characterization data reported for this compound and its intermediates include:

| Analysis Type | Data/Result | Purpose |

|---|---|---|

| NMR (1H and 13C) | Chemical shifts consistent with cyclopropyl, piperidine, imidazole, and methanamine protons and carbons | Structural confirmation |

| Mass Spectrometry (MS) | Molecular ion peaks matching expected molecular weight | Molecular identity verification |

| HPLC Purity | >98% purity after final purification | Quality control |

| Optical Rotation | Measured if chiral centers are present | Enantiomeric purity assessment |

These data ensure the compound's identity and suitability for further biological testing and pharmaceutical development.

Summary Table of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Stepwise alkylation and amination | Controlled substitution on piperidine ring, methylation of imidazole | High regioselectivity, good yields | Multi-step, requires protection/deprotection |

| Cyclopropylamine starting material route | Builds piperidine ring around cyclopropylamine | Potentially shorter synthesis | May require harsh conditions |

| Metal-catalyzed cross-coupling | Efficient imidazole attachment | Mild conditions, versatile | Requires expensive catalysts |

| Reductive amination for methanamine | Direct installation of amine group | High efficiency, mild | Sensitive to aldehyde impurities |

Chemical Reactions Analysis

Types of Reactions

(1-Cyclopropyl-2-(1-methyl-1h-imidazol-5-yl)piperidin-3-yl)methanamine can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or alcohol, while substitution could introduce a new functional group such as a halide or amine .

Scientific Research Applications

(1-Cyclopropyl-2-(1-methyl-1h-imidazol-5-yl)piperidin-3-yl)methanamine has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: It may serve as a ligand in biochemical assays to study protein-ligand interactions.

Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds

Mechanism of Action

The mechanism of action of (1-Cyclopropyl-2-(1-methyl-1h-imidazol-5-yl)piperidin-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or participate in hydrogen bonding, while the piperidine ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target, leading to the desired biological effect .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key Differences and Implications

Core Structure :

- The target compound’s piperidine core distinguishes it from ethane-based analogues (e.g., 2,2-difluoro-2-(1-methyl-1H-imidazol-5-yl)ethan-1-amine ), which lack conformational rigidity. Piperidine rings are common in CNS drugs due to their ability to cross the blood-brain barrier .

Substituent Effects: The cyclopropyl group in the target compound may reduce metabolic degradation compared to phenyl or alkyl substituents in analogues like (R)-3-(piperidin-3-yl)-1H-indole .

Biological Activity :

- Imidazole-containing compounds, such as 2-(1H-imidazol-2-yl)-2,3-dihydro-1H-perimidine, demonstrate anticancer activity by intercalating DNA or inhibiting kinases . The target compound’s imidazole substituent suggests similar mechanisms, though experimental validation is needed.

- Piperidine-indole hybrids (e.g., (R)-5-fluoro-3-(piperidin-3-yl)-1H-indole) exhibit serotonin transporter (SERT) inhibition, highlighting the pharmacological versatility of piperidine scaffolds .

Pharmacological Potential

- Hypothesized Applications :

- Safety Considerations: Methanamine derivatives may require optimization to mitigate off-target effects, as seen in discontinued compounds like [2-(dimethylamino)-1-methyl-1H-imidazol-5-yl]methanol .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (1-cyclopropyl-2-(1-methyl-1H-imidazol-5-yl)piperidin-3-yl)methanamine, and how do reaction conditions influence stereochemical outcomes?

- Methodology : The compound’s synthesis typically involves multi-step processes, including cyclopropane ring formation, imidazole coupling, and piperidine ring functionalization. For example, stereoselective synthesis of similar compounds (e.g., rac-[(2R,3S)-1-methyl-2-(1-methyl-1H-imidazol-5-yl)piperidin-3-yl]methanamine) uses chiral auxiliaries or enantioselective catalysis to control stereochemistry . Reaction parameters like temperature (e.g., 0–5°C for imidazole coupling) and solvent polarity (e.g., DMF vs. THF) significantly impact yields and diastereomer ratios .

Q. How is the compound characterized structurally, and what analytical techniques resolve ambiguities in its configuration?

- Methodology :

- X-ray crystallography : Resolves absolute configuration, as demonstrated for analogs like rac-(2R,3R)-1-cyclopropyl-2-(1-methyl-1H-imidazol-5-yl)-6-oxopiperidine-3-carboxylic acid .

- NMR spectroscopy : Key signals include cyclopropane protons (δ 0.5–1.5 ppm) and imidazole protons (δ 7.2–7.8 ppm). NOESY experiments confirm spatial proximity of the cyclopropyl and imidazole groups .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₁₃H₂₁N₃ for the parent compound) .

Advanced Research Questions

Q. What computational strategies predict the compound’s binding affinity to biological targets like FPTase (Farnesyltransferase)?

- Methodology :

- Molecular docking : Uses software like AutoDock Vina to model interactions with FPTase’s active site, leveraging structural data from analogs (e.g., (4-chlorophenyl)(5-(3-chlorophenyl)tetrazolo[1,5-a]quinazolin-7-yl)(1-methyl-1H-imidazol-5-yl)methanamine) .

- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories, with RMSD <2.0 Å indicating strong binding .

- Free energy calculations (MM/PBSA) : Predict ΔG values (e.g., −8.2 kcal/mol for FPTase inhibition) .

Q. How do structural modifications (e.g., cyclopropyl vs. methyl groups) alter the compound’s antimicrobial activity?

- Methodology :

- SAR studies : Compare analogs like 2-(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)ethan-1-amine (MIC = 2 µg/mL against S. aureus) vs. methyl-substituted derivatives (MIC = 8 µg/mL) .

- In vitro assays : Broth microdilution (CLSI guidelines) quantifies MIC/MBC values. The cyclopropyl group enhances membrane penetration due to lipophilicity (clogP = 1.9 vs. 1.2 for methyl analogs) .

Q. What contradictions exist in reported biological activity data, and how can they be resolved experimentally?

- Case Study : Discrepancies in FPTase inhibition (IC₅₀ = 0.5 µM vs. 2.1 µM) across studies may arise from assay conditions (e.g., ATP concentration variations).

- Resolution :

- Standardize assays using recombinant FPTase (0.1 mM ATP, pH 7.4) .

- Validate via orthogonal methods (e.g., fluorescence polarization vs. radiometric assays) .

Key Research Gaps

- Stereochemical impacts on pharmacokinetics : Limited data on how the (2R,3S) vs. (2S,3R) configurations affect bioavailability.

- Off-target effects : Unresolved interactions with cytochrome P450 isoforms (e.g., CYP3A4), requiring metabolic stability assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.